![molecular formula C18H18O3 B12893283 Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl- CAS No. 86694-55-5](/img/structure/B12893283.png)
Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2,2’-[(4-methoxyphenyl)methylene]bis[5-methyl-] is a heterocyclic organic compound characterized by a furan ring structureThe furan ring, which consists of one oxygen atom and four carbon atoms, is known for its reactivity and versatility in chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2,2’-[(4-methoxyphenyl)methylene]bis[5-methyl-] typically involves the reaction of 4-methoxybenzaldehyde with 5-methylfuran in the presence of a suitable catalyst. One common method is the use of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions. The reaction proceeds through the formation of a methylene bridge between the two furan rings, resulting in the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Furan, 2,2’-[(4-methoxyphenyl)methylene]bis[5-methyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furans and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Furan, 2,2’-[(4-methoxyphenyl)methylene]bis[5-methyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
Wirkmechanismus
The mechanism of action of Furan, 2,2’-[(4-methoxyphenyl)methylene]bis[5-methyl-] involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with biological macromolecules, potentially leading to the inhibition of key enzymes or disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Furan, 2,2’-methylenebis[5-methyl-]
- 4-Methyl-5H-furan-2-one
- Methyl 5-(4-cyanophenyl)furan-2-carboxylate
Uniqueness
Furan, 2,2’-[(4-methoxyphenyl)methylene]bis[5-methyl-] is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
86694-55-5 |
---|---|
Molekularformel |
C18H18O3 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C18H18O3/c1-12-4-10-16(20-12)18(17-11-5-13(2)21-17)14-6-8-15(19-3)9-7-14/h4-11,18H,1-3H3 |
InChI-Schlüssel |
RQNIXPZTIHJGQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(C2=CC=C(C=C2)OC)C3=CC=C(O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.